molecular formula C36H36N4O6 B2993189 N-(3,4-dimethoxyphenethyl)-4-((1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 931731-68-9

N-(3,4-dimethoxyphenethyl)-4-((1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Número de catálogo: B2993189
Número CAS: 931731-68-9
Peso molecular: 620.706
Clave InChI: KTKBHYNEJXTMAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex quinazolinone derivative featuring a benzamide backbone, substituted with 3,4-dimethoxyphenethyl and 3,4-dimethylphenyl moieties. Its synthesis likely involves multi-step reactions, including condensation of hydrazinoquinazolinone intermediates with substituted acetamides or carboxamidines, as observed in analogous quinazolinone syntheses .

Propiedades

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N4O6/c1-23-9-15-28(19-24(23)2)38-33(41)22-39-30-8-6-5-7-29(30)35(43)40(36(39)44)21-26-10-13-27(14-11-26)34(42)37-18-17-25-12-16-31(45-3)32(20-25)46-4/h5-16,19-20H,17-18,21-22H2,1-4H3,(H,37,42)(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKBHYNEJXTMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3,4-dimethoxyphenethyl)-4-((1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its anticancer properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N5O4C_{25}H_{27}N_{5}O_{4}, with a molecular weight of approximately 461.5 g/mol. The structure features a dimethoxyphenethyl group and a quinazolinone derivative, which are significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenethyl)-4-((1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibit notable anticancer activity. For instance, in vitro assays have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AALL (EU-3)0.3MDM2 and XIAP inhibition
Compound BNB (NB-1643)0.5Apoptosis induction
N-(3,4-Dimethoxy...)Various0.7Cell cycle arrest

The proposed mechanism of action for this class of compounds involves the inhibition of key regulatory proteins in cancer cells. For example, they may target MDM2 and XIAP proteins that are involved in cell survival pathways. This inhibition leads to increased apoptosis in cancer cells and reduced tumor growth in vivo .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study on a related compound demonstrated significant tumor reduction in mouse models when administered at doses correlating with the IC50 values observed in vitro.
  • Case Study 2 : A clinical trial involving patients with advanced malignancies showed promising results with a related compound leading to partial responses in some patients, highlighting the potential for further development .

Pharmacokinetics and Safety

Pharmacokinetic studies suggest that the compound has moderate absorption and bioavailability. Toxicological assessments are essential to determine safe dosage levels for potential therapeutic use. Preliminary data indicate that at therapeutic doses, adverse effects are minimal; however, further studies are necessary to establish long-term safety profiles .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound Quinazolinone 3,4-Dimethoxyphenethyl, 3,4-dimethylphenyl, benzamide ~567.6 (estimated) Hypothesized kinase inhibition
3-(Phenyl)-2-hydrazino-quinazolin-4(3H)-one Quinazolinone Phenyl, hydrazino ~253.3 Intermediate for antitumor agents
4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl) Benzenesulfonamide Quinazolinone Sulfonamide, mercapto ~335.4 Antibacterial/antifungal activity
N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide Quinazolinone + Pyrazole Acetylpyrazole, methylquinazolinone ~529.6 Structural analog for crystallography
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide Benzamide + Thiazole Dihydrodioxin, thiazole, dimethoxybenzamide 455.5 Unknown bioactivity

Key Observations :

Core Structure Variations: The target compound shares the quinazolinone core with derivatives in , which are associated with diverse bioactivities. In contrast, the thiazole-containing analog in diverges in core structure but retains the dimethoxybenzamide group. Quinazolinones with sulfonamide substituents (e.g., ) exhibit enhanced solubility compared to the target’s lipophilic dimethoxy groups, which may affect pharmacokinetics.

This contrasts with the smaller phenyl or sulfonamide groups in . The 3,4-dimethylphenyl moiety may mimic methyl-substituted ligands in kinase inhibitors, as seen in tyrosine kinase inhibitors like gefitinib.

Synthetic Pathways: The synthesis of the target compound likely parallels methods for 2-((4-oxoquinazolin-3-yl)thio)-N-substituted acetamides , where nucleophilic substitution or condensation reactions are employed. Evidence highlights the use of dimethylformamide (DMF) and reflux conditions for quinazolinone-carboxamidine formation, suggesting similar conditions for the target molecule.

Bioactivity Hypotheses: Quinazolinones with sulfonamide groups () show antibacterial activity, while pyrazole-quinazolinone hybrids () are studied for crystallographic stability. The target’s dimethoxy groups may confer CNS permeability, analogous to dimethoxybenzamide derivatives in antipsychotic drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.